1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose
Brand Name:
Vulcanchem
CAS No.:
59433-13-5
VCID:
VC20846500
InChI:
InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28-,29+,30-,31?/m1/s1
SMILES:
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Molecular Formula:
C₃₁H₃₄O₈
Molecular Weight:
534.6 g/mol
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose
CAS No.: 59433-13-5
Cat. No.: VC20846500
Molecular Formula: C₃₁H₃₄O₈
Molecular Weight: 534.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59433-13-5 |
|---|---|
| Molecular Formula | C₃₁H₃₄O₈ |
| Molecular Weight | 534.6 g/mol |
| IUPAC Name | [(2R,3R,4S,5R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28-,29+,30-,31?/m1/s1 |
| Standard InChI Key | IFCAMEQHKHEHBS-JCLUOYIWSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
| SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator